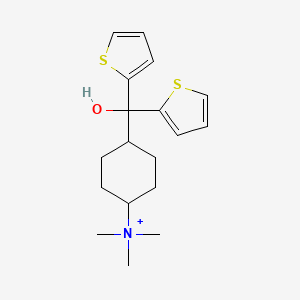
Methyl thihexinolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl thihexinolium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a sulfur-containing organic compound, which places it in the category of thiols or thioethers. These compounds are known for their distinctive chemical behaviors and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl thihexinolium typically involves the reaction of an alkyl halide with a thiol or thiolate anion. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by a thiolate to form the desired thioether . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the thiolate anion from the corresponding thiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalytic processes and continuous flow reactors are often employed to ensure consistent production quality and scalability.
化学反応の分析
Types of Reactions
Methyl thihexinolium undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions with thiols.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
科学的研究の応用
Methyl thihexinolium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein function.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of methyl thihexinolium involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and other biomolecules, which can modulate their activity. This interaction is crucial in redox biology, where thiols play a role in maintaining cellular redox balance .
類似化合物との比較
Similar Compounds
Ethanethiol: A simple thiol with similar chemical properties but different applications.
Methanethiol: Another thiol, known for its strong odor and use in the natural gas industry as an odorant.
Thiophenol: A thiol with an aromatic ring, used in organic synthesis.
Uniqueness
Methyl thihexinolium stands out due to its specific structure, which imparts unique reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest.
特性
CAS番号 |
114740-90-8 |
|---|---|
分子式 |
C18H26NOS2+ |
分子量 |
336.5 g/mol |
IUPAC名 |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium |
InChI |
InChI=1S/C18H26NOS2/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17/h4-7,12-15,20H,8-11H2,1-3H3/q+1 |
InChIキー |
VROKFRFJNZCFMH-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[bis[(ethoxycarbonylamino)carbamoylamino]phosphorylcarbamoylamino]carbamate](/img/structure/B12797427.png)
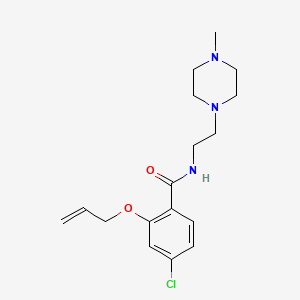
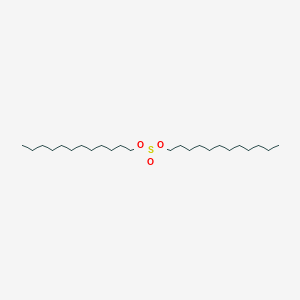

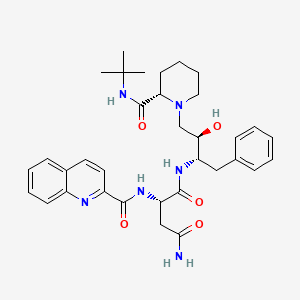
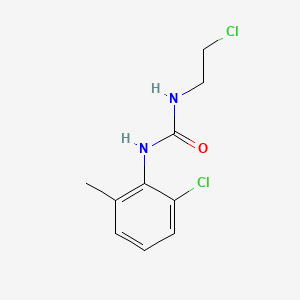

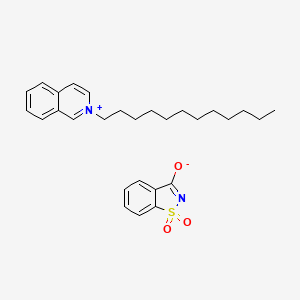



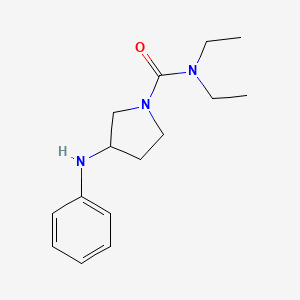
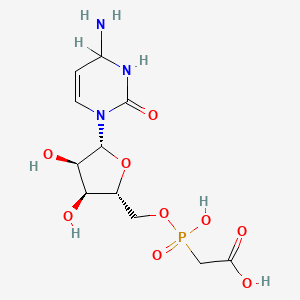
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
